molecular formula C20H20O5 B2504638 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one CAS No. 610762-09-9

3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No.: B2504638
CAS No.: 610762-09-9
M. Wt: 340.375
InChI Key: CKNIVDZRJBNYOA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the 4H-chromen-4-one scaffold are extensively investigated for their diverse biological activities. This compound is closely related to derivatives that have demonstrated significant anti-inflammatory potential. Research on analogous 2-phenyl-4H-chromen-4-one compounds indicates they can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. This mechanism leads to the downregulation of key pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α . Furthermore, structurally similar 3-aryl-4H-chromene-4-ones have been explored as antineoplastic agents for the treatment of cancers, including prostate cancer . Other chromen-4-one derivatives have also shown promise in metabolic disease research, exhibiting lipid-lowering effects in hepatocyte models, which suggests potential applications in studying conditions like non-alcoholic fatty liver disease (NAFLD) . The specific substitution pattern of this compound—featuring a 3,4-dimethoxyphenyl group at the 3-position and an ethoxy group at the 7-position—is designed to modulate its bioactivity, solubility, and metabolic stability. This makes it a valuable chemical tool for probing structure-activity relationships, developing new therapeutic leads, and studying inflammatory, oncological, and metabolic pathways . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-5-24-14-7-8-15-17(11-14)25-12(2)19(20(15)21)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIVDZRJBNYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Halogenated or alkylated chromen-4-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

  • Ethoxy group at the 7th position
  • Methyl group at the 2nd position
  • Dimethoxyphenyl group at the 3rd position

The molecular formula is C18H18O5C_{18}H_{18}O_5 with a molecular weight of approximately 318.34 g/mol. This structural configuration is crucial for its biological and chemical activities.

Antimicrobial Properties

Research indicates that 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways involved in cell survival and death

For instance, research has indicated that derivatives of chromenone compounds can effectively target cancer cell lines such as breast and colon cancer cells .

Medicinal Chemistry Applications

The compound serves as a scaffold for synthesizing other biologically active molecules. Its ability to undergo various chemical modifications makes it suitable for drug development. Notably, derivatives of chromenones have been linked to treatments for neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase .

Material Science Applications

Beyond biological applications, the structural attributes of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one make it a candidate for use in material science:

  • Organic Electronics : The compound can be utilized in organic photovoltaics due to its electron-donating properties.
  • Photopolymerization : It can act as a photoinitiator in polymerization processes, contributing to the development of new materials with specific properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Study : A recent study assessed the efficacy of this compound against multi-drug resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .
  • Anticancer Research : Investigations into its effects on various cancer cell lines revealed that it could significantly reduce cell viability through apoptosis induction .
  • Material Science Applications : Research demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and stability of the resulting materials .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Pathways: Modulation of signaling pathways like NF-κB and MAPK, which play roles in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, highlighting substituent variations and molecular properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 3-(3,4-dimethoxyphenyl), 7-ethoxy, 2-methyl C₂₁H₂₂O₆ 382.4* Ethoxy group enhances lipophilicity
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one 3,4-dimethoxyphenyl, 7-hydroxy, 5-methoxy C₁₈H₁₆O₆ 340.3 Hydroxy group increases polarity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-chlorophenyl, 7-methoxy, 4-methyl C₁₇H₁₃ClO₃ 300.7 Chloro substituent enhances stability
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-methoxyphenyl, 7-hydroxy, 2-CF₃ C₁₇H₁₁F₃O₄ 360.3 Trifluoromethyl improves metabolic stability
3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one 3,4-dimethoxyphenyl, 7-morpholinoethoxy C₂₆H₃₀N₂O₇ 506.5 Morpholinoethoxy enhances solubility

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Hydroxy/Methoxy Groups : The ethoxy group in the target compound (position 7) increases lipophilicity compared to the hydroxy and methoxy groups in , which may improve membrane permeability but reduce water solubility.
  • Chlorophenyl vs.
  • Trifluoromethyl (CF₃) Influence: The CF₃ group in at position 2 is electron-withdrawing, which can stabilize the chromenone core against metabolic degradation, a feature absent in the target compound.
  • Morpholinoethoxy Modification: The morpholinoethoxy substituent in introduces a tertiary amine, improving aqueous solubility and enabling pH-dependent ionization, a significant advantage for drug delivery .

Biological Activity

3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid compound belonging to the chromenone class, characterized by its unique structure featuring a dimethoxyphenyl group and an ethoxy substituent. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is C20H20O5, with a molecular weight of 340.375 g/mol. Its complex structure allows for various interactions within biological systems, influencing its reactivity and potential therapeutic applications.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that it can suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

2. Antioxidant Properties

The antioxidant capacity of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been evaluated through various assays. It has shown the ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

3. Anticancer Potential

The compound has been investigated for its anticancer properties against various cell lines, including breast cancer (MCF-7) and lung cancer cells. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways and the activation of caspases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
  • Molecular Interactions : Molecular docking studies suggest that the compound interacts with specific targets at the molecular level, enhancing its biological efficacy against various diseases .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one:

Compound NameStructural FeaturesUnique Aspects
3-(2-bromophenyl)-7-hydroxy-4H-chromen-4-oneBromine substitution at the 2-positionEnhanced reactivity due to halogen presence
3-(3-hydroxyphenyl)-7-methoxy-2-methyl-chromenHydroxyl group instead of methoxyIncreased polarity and potential hydrogen bonding
3-(2,5-dimethoxyphenyl)-7-hydroxychromenAdditional methoxy group at the 5-positionAltered electronic properties affecting biological activity

These comparisons highlight how specific substitutions influence the biological properties and therapeutic potential of chromenone derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Inflammation : A study assessed the effect of this compound on LPS-induced inflammation in RAW 264.7 cells. Results indicated a dose-dependent reduction in NO production, confirming its anti-inflammatory potential.
  • Antioxidant Activity Evaluation : Another study utilized DPPH and ABTS assays to measure antioxidant capacity, revealing that this compound effectively scavenges free radicals.
  • Cancer Cell Line Studies : In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis typically involves:

  • Step 1 : Formation of the chromen-4-one core via Claisen-Schmidt condensation between substituted acetophenones and ethyl acetoacetate derivatives under basic conditions (e.g., NaOH/EtOH) .
  • Step 2 : Functionalization at C3 and C7 via nucleophilic substitution or Friedel-Crafts alkylation. Ethoxy groups are introduced using ethyl bromide in the presence of K₂CO₃ in DMF .
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) significantly affect regioselectivity and purity. Yields range from 45–70% .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at δ 175–180 ppm in ¹³C NMR) .
  • HPLC-MS : Assess purity (>95%) and molecular weight confirmation (expected [M+H]⁺: ~370 m/z) .
  • IR Spectroscopy : Detect key functional groups (C=O stretch at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Protocols :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning or tautomeric forms?

  • Crystallography Workflow :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXL for refinement) to determine bond lengths/angles and confirm stereochemistry .
  • Disorder Handling : Apply restraints for disordered ethoxy/methoxy groups using PART instructions in SHELXL .
  • Validation : Cross-check with DFT-optimized structures (e.g., Gaussian 09) to reconcile experimental and theoretical geometries .

Q. What strategies address contradictions in reported biological activities across similar chromen-4-one derivatives?

  • Case Study : If conflicting antioxidant data arise:

  • SAR Analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-chlorophenyl groups) using molecular docking to identify key interactions with targets like COX-2 .
  • Solubility Adjustments : Modify assay conditions (e.g., DMSO concentration) to mitigate false negatives due to poor solubility .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 7-ethoxy vs. 7-hydroxy derivatives) to identify trends in bioactivity .

Q. How can computational methods predict metabolic stability or toxicity early in development?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and Ames toxicity .
  • Metabolite Identification : Run molecular dynamics simulations (e.g., GROMACS) to predict phase I/II metabolism pathways (e.g., O-demethylation at C3/C4) .

Comparative Data

Property 3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one Analogous Compound (7-Methoxy-3-(4-methoxyphenyl)chroman-4-one)
Molecular Weight (g/mol)368.38300.32
Key Functional Groups3,4-Dimethoxyphenyl, 7-ethoxy, 2-methyl4-Methoxyphenyl, 7-methoxy
Bioactivity (IC₅₀, DPPH)12.5 µM28.4 µM
Solubility (DMSO)15 mg/mL8 mg/mL

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